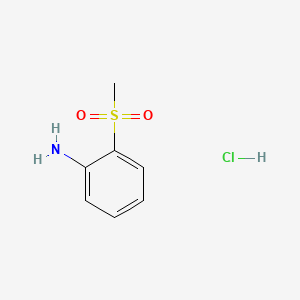

2-(Methylsulfonyl)aniline hydrochloride

描述

Significance of Aniline (B41778) Derivatives in Organic and Medicinal Chemistry

Aniline, the simplest aromatic amine, and its derivatives are of paramount importance in organic and medicinal chemistry. The amino group attached to a benzene (B151609) ring provides a reactive site for a wide array of chemical transformations, making these compounds crucial intermediates in the synthesis of complex molecules. finetechnology-ind.comambeed.com

Aniline derivatives are fundamental scaffolds in the development of a vast number of pharmaceutical agents. sigmaaldrich.com They serve as key intermediates for drugs with diverse therapeutic applications, including analgesics, antibacterials, and antihistamines. ontosight.aiguidechem.com The aniline moiety's ability to be readily modified allows medicinal chemists to fine-tune the pharmacological properties of a drug candidate, such as its bioavailability, solubility, and selectivity for its biological target. nist.gov For example, aniline is a precursor in the synthesis of well-known drugs like paracetamol and is integral to the creation of various sulfa drugs, such as sulfamethoxazole. carlroth.comnist.gov The versatility of the aniline structure continues to make it a central component in the discovery and development of new medicines. sigmaaldrich.com

The utility of aniline derivatives extends significantly into the realms of agriculture and materials science. In the agrochemical industry, these compounds are used to produce a variety of herbicides, fungicides, and pesticides designed to protect crops and enhance yields. nih.govbiosynth.com Their structural versatility allows for the development of targeted agrochemicals that address specific agricultural needs.

In the field of functional materials, aniline is a primary precursor for the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes. Aniline derivatives are also used as antioxidants and accelerators in rubber processing to improve the durability and performance of products like tires and industrial belts. nih.gov This broad utility underscores the industrial significance of the aniline scaffold.

Historically and in the present day, aniline is a cornerstone of the dye and pigment industry. ontosight.ainih.gov Its most critical role is as a precursor for the synthesis of azo dyes, which constitute a large and vibrant class of colorants used extensively in the textile, leather, and paper industries. ontosight.ainih.gov The synthesis typically involves a fundamental process called diazotization, where the amino group of aniline is converted into a highly reactive diazonium salt. nih.gov This intermediate then undergoes a coupling reaction with other aromatic compounds to form the characteristic azo linkage (-N=N-), which is responsible for the intense color of these dyes. nih.gov The iconic blue color of denim jeans, indigo, is also synthesized from aniline.

Overview of Sulfonyl Functional Groups in Molecular Design

The sulfonyl group (–SO₂–) is a vital functional group in molecular design, prized for its unique structural and electronic properties. prepchem.com Consisting of a sulfur atom double-bonded to two oxygen atoms, this group imparts significant changes to the physical and chemical characteristics of a molecule.

The sulfonyl group is a powerful electron-withdrawing group. sigmaaldrich.com This property stems from the high electronegativity of the oxygen atoms, which pull electron density away from the rest of the molecule. This strong inductive effect deactivates aromatic rings, making them less susceptible to electrophilic substitution. The electron-withdrawing nature of the sulfonyl group can also stabilize adjacent negative charges (carbanions), which is a useful feature in many synthetic transformations. sigmaaldrich.com Furthermore, when attached to a double bond, the sulfonyl group renders the β-carbon electrophilic, making it an excellent Michael acceptor for nucleophilic addition reactions. sigmaaldrich.com

Table 1: Impact of Electron-Withdrawing Groups on Aromatic Rings

| Functional Group | Classification | Effect on Reactivity |

| Amino (-NH₂) | Activating | Increases reactivity towards electrophiles |

| Sulfonyl (-SO₂R) | Deactivating | Decreases reactivity towards electrophiles |

| Nitro (-NO₂) | Deactivating | Decreases reactivity towards electrophiles |

| Carbonyl (-COR) | Deactivating | Decreases reactivity towards electrophiles |

The sulfonyl group is highly versatile and participates in a wide range of chemical reactions. It is stable under many acidic and basic conditions, making it suitable as a protecting group for amines and phenols. Protecting an amine as a sulfonamide, for instance, reduces its basicity and nucleophilicity. Beyond protection, sulfonyl groups can act as leaving groups in substitution reactions. They are also central to the synthesis of sulfonamides, a class of compounds with extensive applications in pharmaceuticals. The group can be introduced into molecules through various methods, including the reaction of aryl diazonium salts with sulfur dioxide, and can be transformed into other functional groups, highlighting its synthetic utility.

Rationale for Focused Research on 2-(Methylsulfonyl)aniline (B181356) Hydrochloride

The scientific community's interest in 2-(methylsulfonyl)aniline hydrochloride stems from its distinct structural characteristics and its considerable potential for a wide range of chemical modifications. This specific isomer, where the methylsulfonyl group is positioned ortho to the amino group, presents a unique chemical environment that is ripe for investigation and exploitation in synthetic chemistry.

Unique Structural Features and Positional Isomerism

The defining characteristic of this compound is the placement of a bulky and strongly electron-withdrawing methylsulfonyl group adjacent to the amino group on the benzene ring. This ortho-substitution pattern gives rise to significant steric and electronic effects that differentiate it from its meta- and para-isomers.

Electronic Effects: The methylsulfonyl group is a powerful electron-withdrawing group, which decreases the electron density of the aromatic ring and reduces the basicity of the amino group. This effect is modulated by the position of the substituent. In the ortho-position, the inductive effect is most pronounced, directly influencing the reactivity of the adjacent amino group.

Steric Hindrance: The proximity of the methylsulfonyl group to the amino group creates steric hindrance, which can influence the accessibility of the amino group and the regioselectivity of reactions on the aromatic ring. This steric crowding can be strategically utilized in synthesis to direct reactions to less hindered positions.

The influence of the substituent's position is clearly illustrated by the differing physicochemical properties of the methylsulfonylaniline isomers. These differences in properties such as melting point, pKa, and solubility highlight the distinct nature of each isomer and their potential for varied applications.

| Property | 2-(Methylsulfonyl)aniline | 3-(Methylsulfonyl)aniline | 4-(Methylsulfonyl)aniline (B1202210) |

|---|---|---|---|

| Melting Point of Hydrochloride Salt (°C) | 227–230 (dec.) | Data not readily available | 237-245 thermofisher.com |

| pKa of Aniliniun Ion | 0.07 (Predicted) chemicalbook.com | 2.68 chemicalbook.com | 1.48 chemicalbook.com |

| Water Solubility of Free Aniline | Data not readily available | Data not readily available | Soluble chemicalbook.com |

Potential for Diverse Chemical Transformations

The presence of three reactive sites—the amino group, the aromatic ring, and the methylsulfonyl group—makes this compound a versatile building block for organic synthesis. Each of these sites can be selectively targeted to generate a diverse library of derivatives.

Reactions at the Amino Group: The primary amino group can undergo a variety of common transformations.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides or other alkylating agents. These reactions can be influenced by the steric hindrance of the ortho-sulfonyl group.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protecting strategy for the amino group to modulate its reactivity in subsequent electrophilic aromatic substitution reactions. stackexchange.com

Reactions on the Aromatic Ring: The aromatic ring of 2-(methylsulfonyl)aniline is susceptible to electrophilic aromatic substitution, although the strong deactivating effect of the methylsulfonyl group must be considered.

Halogenation, Nitration, and Sulfonation: These classic electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring. byjus.com The directing effects of the amino and methylsulfonyl groups will dictate the position of the incoming electrophile. Due to the ortho- and para-directing nature of the amino group and the meta-directing nature of the methylsulfonyl group, a mixture of products can be expected.

Transformations of the Methylsulfonyl Group: The sulfonyl group itself can be the site of chemical modification.

Reduction: The methylsulfonyl group can be reduced to the corresponding sulfide (B99878) under specific reaction conditions.

Diazotization and Subsequent Reactions: A key transformation for anilines is diazotization, which converts the amino group into a highly versatile diazonium salt. This intermediate can then undergo a variety of nucleophilic substitution reactions.

Sandmeyer Reaction: The diazonium salt derived from 2-(methylsulfonyl)aniline can be subjected to the Sandmeyer reaction to introduce a range of substituents, including halogens (Cl, Br) and cyano groups (-CN), onto the aromatic ring in place of the original amino group. chemicalbook.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. chemicalbook.com

The strategic application of these transformations allows for the synthesis of a wide array of complex molecules from the readily available starting material, this compound, underscoring its importance in synthetic organic chemistry.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h2-5H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUQLZQZRWBBHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205985-95-1 | |

| Record name | 2-(Methylsulfonyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SₙAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a class of reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. byjus.comnumberanalytics.com

Role of the Methylsulfonyl Group as an Electron-Withdrawing Group

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group (EWG). Its strong inductive and resonance effects pull electron density away from the aromatic ring. masterorganicchemistry.com This decrease in electron density makes the ring electrophilic, or "electron-poor," and thus more susceptible to attack by a nucleophile. byjus.comsemanticscholar.org In the context of SₙAr, the methylsulfonyl group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. numberanalytics.com The stabilization of this intermediate is crucial for the reaction to proceed. numberanalytics.com The presence of EWGs like the nitro group or sulfone group is generally required to activate a ring for SₙAr. rsc.org

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols)

In SₙAr reactions, activated aryl halides or other substrates with a suitable leaving group react with various nucleophiles. Common nucleophiles include amines, alkoxides (from alcohols), and thiolates. semanticscholar.orgchemguide.co.uk For a compound like 2-(methylsulfonyl)aniline (B181356) to undergo SₙAr, it would typically require a leaving group at a position activated by the methylsulfonyl group (ortho or para). The reaction would then proceed by the attack of a nucleophile, such as a primary or secondary amine or an alcohol, displacing the leaving group. chemguide.co.uknih.gov The rate of these reactions is sensitive to the nucleophile's strength; stronger nucleophiles generally result in faster reaction rates. nih.gov Aniline (B41778) derivatives themselves can act as nucleophiles in SₙAr reactions with other activated aromatic compounds. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. labxchange.org The outcome of these reactions is controlled by the directing and activating or deactivating effects of the substituents already present on the ring. wikipedia.orgchadsprep.com

Deactivating and Directing Effects of Substituents

The reactivity of the 2-(methylsulfonyl)aniline ring towards electrophiles is determined by the competing effects of the amino and methylsulfonyl groups.

Amino (-NH₂) Group: The amino group is a strong activating group. libretexts.orgchemistrysteps.com It donates electron density to the ring via resonance, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.combyjus.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. chadsprep.comchemistrysteps.com

Methylsulfonyl (-SO₂CH₃) Group: The methylsulfonyl group is a strong deactivating group. It withdraws electron density from the ring, making it less nucleophilic and significantly less reactive towards electrophiles. masterorganicchemistry.com This group is a meta-director. libretexts.org

Anilinium (-NH₃⁺) Group: In the presence of strong acids, such as in nitration or sulfonation mixtures, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.comgauthmath.com This protonation dramatically changes its electronic effect. The -NH₃⁺ group is a strong deactivating group due to its positive charge and powerful inductive electron withdrawal. wikipedia.orgvaia.com It acts as a meta-director. gauthmath.comvaia.com

The table below summarizes the characteristics of these functional groups in the context of EAS reactions.

| Substituent | Type | Effect on Reactivity | Directing Effect |

| -NH₂ (Amino) | Electron-Donating | Activating | ortho, para |

| -SO₂CH₃ (Methylsulfonyl) | Electron-Withdrawing | Deactivating | meta |

| -NH₃⁺ (Anilinium) | Electron-Withdrawing | Strongly Deactivating | meta |

Regioselectivity of Electrophilic Attack

Regioselectivity refers to which position on the ring the electrophile will attack. This is determined by the directing effects of the existing substituents.

Under Neutral or Mildly Acidic Conditions: The powerful activating, ortho, para-directing effect of the -NH₂ group dominates the deactivating, meta-directing effect of the -SO₂CH₃ group. chadsprep.com The amino group directs incoming electrophiles to positions 4 and 6 (ortho and para to the amine). The methylsulfonyl group directs to positions 4 and 6 (meta to the sulfone). Since both groups direct to the same positions, electrophilic attack is strongly favored at the C4 (para to amine, meta to sulfone) and C6 (ortho to amine, meta to sulfone) positions. Steric hindrance from the bulky methylsulfonyl group may favor substitution at the C4 position.

The predicted outcomes for major products are summarized below.

| Reaction Conditions | Dominant Substituent Effect | Predicted Position of Attack |

| Neutral / Mildly Acidic | -NH₂ (Activating, o,p-director) | C4 and C6 |

| Strongly Acidic | -NH₃⁺ (Deactivating, m-director) & -SO₂CH₃ (Deactivating, m-director) | C5 (least deactivated position) |

Transformations Involving the Amino Group

The amino group in 2-(methylsulfonyl)aniline hydrochloride is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent methylsulfonyl group.

Acylation of the amino group in anilines is a common reaction to form amides. In the case of 2-(methylsulfonyl)aniline, this reaction proceeds to yield N-(2-(methylsulfonyl)phenyl)acetamide. This transformation is significant as it modifies the electronic properties and steric environment of the amino group, which can be useful in multi-step syntheses. tandfonline.comguidechem.com The protective acylation of an amino group is a strategic step in directing further electrophilic aromatic substitution reactions. stackexchange.com The acetyl group can be later removed by hydrolysis to regenerate the amino group. stackexchange.com

For instance, the reaction of 2-(methylsulfonyl)aniline with an acylating agent like acetyl chloride or acetic anhydride, typically in the presence of a base, leads to the formation of the corresponding acetanilide (B955) derivative. youtube.com The lone pair of electrons on the nitrogen atom of the resulting acetanilide interacts with the oxygen atom due to resonance. stackexchange.com This delocalization reduces the activating effect of the amino group on the aromatic ring. stackexchange.com

Table 1: Acylation Reaction of 2-(Methylsulfonyl)aniline

| Reactant | Reagent | Product |

| 2-(Methylsulfonyl)aniline | Acetyl Chloride/Base | N-(2-(methylsulfonyl)phenyl)acetamide |

| 2-(Methylsulfonyl)aniline | Acetic Anhydride/Base | N-(2-(methylsulfonyl)phenyl)acetamide |

The primary aromatic amino group of 2-(methylsulfonyl)aniline can undergo diazotization, a reaction that converts it into a diazonium salt. This reaction is typically carried out by treating the aniline derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). chemedx.orgorganic-chemistry.org The resulting diazonium salt is a versatile intermediate in organic synthesis. organic-chemistry.org

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. wikipedia.orgorganic-chemistry.org This process leads to the formation of azo compounds, which are characterized by the -N=N- functional group. wikipedia.org Azo compounds are often intensely colored and are widely used as dyes. wikipedia.orgunb.ca The position of the coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked. organic-chemistry.org The pH of the reaction medium is a critical factor in azo coupling. organic-chemistry.org

Table 2: Diazotization and Azo Coupling Reaction

| Reactant | Reagents | Intermediate | Coupling Partner (Example) | Final Product (Example) |

| 2-(Methylsulfonyl)aniline | NaNO₂, HCl (0-5°C) | 2-(Methylsulfonyl)benzenediazonium chloride | Phenol | 2-((4-Hydroxyphenyl)diazenyl)phenyl)(methyl)sulfone |

2-(Methylsulfonyl)aniline reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comderpharmachemica.com This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of Schiff bases is a reversible reaction and is often catalyzed by either acid or base. masterorganicchemistry.com

Schiff bases are important intermediates in various organic syntheses and are also studied for their biological activities. internationaljournalcorner.com The reaction can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation. masterorganicchemistry.com The synthesis of Schiff bases from 2-(methylthio)aniline (B147308) derivatives and various aldehydes has been reported, highlighting the versatility of this reaction. ajol.inforesearchgate.net

Table 3: Formation of a Schiff Base from 2-(Methylsulfonyl)aniline

| Reactant 1 | Reactant 2 (Example) | Product (Example) |

| 2-(Methylsulfonyl)aniline | Benzaldehyde | (E)-N-Benzylidene-2-(methylsulfonyl)aniline |

Reactions Involving the Sulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group and is generally stable. However, under certain conditions, it can undergo cleavage or modification.

The cleavage of the carbon-sulfur bond in aromatic sulfones is a challenging transformation due to its high bond strength. However, methods for the desulfonation of aromatic sulfonic acids exist, which typically involve heating the compound in the presence of a strong acid. numberanalytics.com While direct cleavage of the methylsulfonyl group from the aniline ring is not a common reaction, modifications of the sulfonyl group itself or its use as a directing or blocking group in synthesis are more prevalent. masterorganicchemistry.com For instance, the sulfonyl group can be used to block a specific position on the aromatic ring to direct other substituents to desired positions, after which it can be removed. masterorganicchemistry.com

Recent research has explored various reactions involving the sulfonyl group, including sulfonyl migrations and direct sulfonamidation of C-H bonds. rsc.orgnih.gov While not specific to 2-(methylsulfonyl)aniline, these studies indicate the ongoing interest in the reactivity of the sulfonyl moiety.

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonyl compounds is a fundamental reaction in organic chemistry. researchgate.net These reactions can proceed through different mechanisms, including a concerted SN2-type displacement or an addition-elimination pathway involving a trigonal-bipyramidal intermediate. nih.govmdpi.comnih.gov

Computational and experimental studies on arenesulfonyl chlorides have provided insights into these mechanisms. nih.govmdpi.com For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides was found to proceed via a single transition state consistent with an SN2 mechanism. nih.govnih.gov The nature of the nucleophile, substrate, and solvent all play a crucial role in determining the operative mechanism. mdpi.com Theoretical studies on the hydrolysis and methanolysis of methanesulfonyl chloride also support a concerted SN2 mechanism. acs.org The stereochemical outcome of nucleophilic substitution at a stereogenic sulfur center often proceeds with inversion of configuration. mdpi.comnih.gov

Table 4: Mechanistic Pathways for Nucleophilic Substitution at Sulfonyl Centers

| Mechanism | Description | Intermediate/Transition State |

| SN2-type | A one-step process where the nucleophile attacks and the leaving group departs simultaneously. nih.govnih.gov | A single, trigonal-bipyramidal transition state. acs.org |

| Addition-Elimination | A two-step process involving the formation of a hypervalent intermediate. nih.gov | A trigonal-bipyramidal sulfurane intermediate. nih.gov |

Condensation and Cyclization Reactions

Condensation reactions involving this compound typically proceed via the initial formation of an enamine or an imine, followed by an intramolecular cyclization and subsequent dehydration to yield a stable heterocyclic ring. The hydrochloride salt form necessitates the use of a base to liberate the free amine for it to act as a nucleophile. The strong electron-withdrawing nature of the methylsulfonyl group can decrease the nucleophilicity of the aniline nitrogen, potentially requiring more forcing reaction conditions compared to unsubstituted or electron-donated anilines. However, this electronic effect can also influence the regioselectivity of certain cyclization reactions.

This compound is a key building block for the synthesis of a variety of heterocyclic compounds, most notably quinoline (B57606) derivatives. These reactions often fall under the category of classical named reactions in organic chemistry, adapted for this specific substituted aniline.

Quinoline Synthesis:

The construction of the quinoline scaffold from 2-(methylsulfonyl)aniline can be achieved through several established synthetic routes, including the Friedländer, Pfitzinger, Combes, and Doebner-von Miller reactions. These methods involve the condensation of the aniline with a dicarbonyl compound or its equivalent.

Friedländer Annulation: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a β-dicarbonyl compound). In the context of 2-(methylsulfonyl)aniline, which lacks a carbonyl group, a variation of this synthesis would be employed where it reacts with a 1,3-dicarbonyl compound. The reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration. The presence of the methylsulfonyl group at the resulting 7-position of the quinoline ring is of interest in medicinal chemistry. For instance, the synthesis of Methyl 7-(methylsulfonyl)quinoline-3-carboxylate has been reported, which can be logically synthesized from 2-(methylsulfonyl)aniline and a suitable three-carbon dicarbonyl synthon.

Pfitzinger Reaction: The classical Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound to form quinoline-4-carboxylic acids. A variation of this reaction can utilize 2-(methylsulfonyl)aniline. The reaction of isatin with a base first yields an isatoic acid intermediate, which then condenses with a carbonyl compound. While direct reaction with 2-(methylsulfonyl)aniline is not the standard Pfitzinger protocol, its structural motifs can be incorporated into quinoline systems through related pathways.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. The reaction between 2-(methylsulfonyl)aniline and a β-diketone, such as acetylacetone, would be expected to yield a 2,4-dimethyl-7-(methylsulfonyl)quinoline. The acid catalyst facilitates the condensation and subsequent cyclization.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. The reaction of 2-(methylsulfonyl)aniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, would lead to the formation of a substituted quinoline with the methylsulfonyl group on the benzene ring.

The following table summarizes the expected quinoline products from the reaction of 2-(methylsulfonyl)aniline with various dicarbonyl compounds under the conditions of these classical reactions.

| Reaction Name | Dicarbonyl Reactant | Expected Heterocyclic Product |

| Friedländer Annulation | Diethyl malonate | 4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid ethyl ester |

| Combes Synthesis | Acetylacetone (2,4-pentanedione) | 2,4-Dimethyl-7-(methylsulfonyl)quinoline |

| Doebner-von Miller Reaction | Crotonaldehyde | 2-Methyl-7-(methylsulfonyl)quinoline |

Other Heterocyclic Systems:

Beyond quinolines, this compound can serve as a precursor for other heterocyclic systems.

Benzodiazepines: The condensation of ortho-phenylenediamines with 1,3-dicarbonyl compounds is a common route to 1,5-benzodiazepines. While 2-(methylsulfonyl)aniline is not a diamine, its derivatives or related synthetic strategies could potentially be employed to generate benzodiazepine-like structures incorporating the methylsulfonyl moiety.

Quinoxalines: Quinoxalines are typically synthesized from the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Similar to benzodiazepines, the direct application of 2-(methylsulfonyl)aniline is not straightforward, but its structural features can be incorporated into more complex starting materials for quinoxaline (B1680401) synthesis.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates structural elements from each starting material. The use of this compound in MCRs offers a direct route to diverse and complex heterocyclic libraries.

Several MCRs are extensions or variations of the classical condensation reactions mentioned above. For example, a three-component reaction of an aniline, an aldehyde, and a β-ketoester can lead to the formation of poly-substituted quinolines or dihydropyridines. In such a reaction, 2-(methylsulfonyl)aniline would introduce the methylsulfonylphenyl moiety into the final product.

The reactivity of 2-(methylsulfonyl)aniline in these reactions would be influenced by the specific MCR conditions, including the catalyst and solvent system. The electron-withdrawing sulfonyl group can impact the reaction rate and, in some cases, the regioselectivity of the cyclization step.

An example of a potential multi-component reaction involving 2-(methylsulfonyl)aniline is a variation of the Hantzsch dihydropyridine (B1217469) synthesis, which could lead to novel dihydropyridine derivatives with a 2-(methylsulfonyl)phenyl substituent. The general applicability of this compound in a wide range of MCRs remains an active area of research for the generation of novel chemical entities with potential biological activity.

The following table provides a hypothetical overview of potential multi-component reactions involving this compound.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Heterocyclic Product Class |

| Quinoline Synthesis | 2-(Methylsulfonyl)aniline | Aldehyde | Pyruvic Acid | Quinoline-4-carboxylic acids |

| Dihydropyridine Synthesis | 2-(Methylsulfonyl)aniline | Aldehyde | β-Ketoester | Dihydropyridines |

| Pyrrole (B145914) Synthesis | 2-(Methylsulfonyl)aniline | 1,3-Dicarbonyl compound | α-Halo ketone | Substituted pyrroles |

It is important to note that while the participation of anilines in these reactions is well-established, specific and detailed research findings on the application of this compound in a broad range of multi-component reactions are still emerging.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-(methylsulfonyl)aniline (B181356) hydrochloride structure.

In the ¹H NMR spectrum of 2-(methylsulfonyl)aniline hydrochloride, distinct signals corresponding to the aromatic protons, the methyl group protons, and the anilinium protons are expected. The electron-withdrawing nature of both the methylsulfonyl (-SO₂CH₃) group and the protonated amino group (-NH₃⁺) significantly influences the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) compared to aniline (B41778) itself.

The aromatic region is anticipated to display a complex multiplet system for the four protons on the benzene (B151609) ring. The proton ortho to the sulfonyl group (H3) would be the most deshielded, followed by the other protons. The methyl group attached to the sulfonyl moiety is expected to appear as a sharp singlet, typically in the range of 3.0-3.5 ppm, due to the strong deshielding effect of the two oxygen atoms. The protons of the anilinium group (-NH₃⁺) would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H3-H6) | 7.5 - 8.2 | Multiplet | 4H |

| -SO₂CH₃ | ~3.2 | Singlet | 3H |

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom directly attached to the sulfonyl group (C2) and the carbon bearing the anilinium group (C1) are expected to be significantly affected. Studies on related N-(methylsulfonyl)anilides show that the methylsulfonyl group influences the chemical shifts of the ortho and para carbons. researchgate.net The ipso-carbon (C1) attached to the anilinium group would also show a characteristic shift. The methyl carbon of the sulfonyl group will appear as a single peak at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₃⁺) | ~130 - 135 |

| C2 (-SO₂CH₃) | ~138 - 142 |

| C3, C4, C5, C6 | ~120 - 135 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be crucial for assigning the aromatic protons. It would show cross-peaks connecting H3 with H4, H4 with H5, and H5 with H6, confirming their sequential arrangement on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. This technique provides definitive C-H connectivity. For this molecule, an HSQC experiment would show cross-peaks linking the signal for the methyl protons to the methyl carbon signal. In the aromatic region, it would correlate each aromatic proton signal (H3, H4, H5, H6) with its corresponding carbon signal (C3, C4, C5, C6), greatly aiding in the complete assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by the characteristic absorptions of the anilinium (-NH₃⁺) and sulfonyl (-SO₂-) groups.

Sulfonyl (S=O) Group: Organic sulfones exhibit two very strong and characteristic bands corresponding to the stretching vibrations of the SO₂ group. s-a-s.org The asymmetric stretching vibration typically appears in the range of 1369–1290 cm⁻¹, while the symmetric stretching vibration is found in the 1170–1120 cm⁻¹ region. s-a-s.org The precise positions of these bands can be influenced by the electronic environment.

Anilinium (N-H) Group: The presence of the protonated amine, an anilinium ion (-NH₃⁺), gives rise to distinct N-H stretching and bending vibrations. Unlike a primary amine (-NH₂) which shows two sharp N-H stretching bands, the anilinium group features broad and complex absorption bands in the region of 3200-2500 cm⁻¹. N-H bending (scissoring) vibrations for the -NH₃⁺ group are also expected, typically around 1600-1500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Anilinium (-NH₃⁺) | N-H Stretch | 2500 - 3200 | Strong, Broad |

| Anilinium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |

| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1290 - 1369 | Strong |

The solid-state IR spectrum of this compound is significantly influenced by hydrogen bonding. The formation of the hydrochloride salt creates a strong electrostatic interaction between the anilinium cation (NH₃⁺) and the chloride anion (Cl⁻). This interaction results in N-H···Cl hydrogen bonds.

This hydrogen bonding has a profound effect on the N-H stretching vibrations. The involvement of the N-H protons in hydrogen bonds weakens the N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (a redshift) compared to a non-hydrogen-bonded ammonium (B1175870) group. Furthermore, this interaction leads to significant broadening of the absorption bands in the 3200-2500 cm⁻¹ region, a hallmark of amine salts. murdoch.edu.au The analysis of the position and shape of these bands provides direct evidence for the salt formation and the presence of strong intermolecular hydrogen bonding in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique provides critical information regarding its molecular weight and structural features through fragmentation analysis.

The nominal molecular weight of this compound is 207.68 g/mol , corresponding to its empirical formula C7H10ClNO2S. sigmaaldrich.comsigmaaldrich.com In mass spectrometry, the molecular ion peak ([M+H]+ for the free base) would be observed, confirming the mass of the core aniline structure.

The fragmentation of 2-(Methylsulfonyl)aniline in a mass spectrometer is dictated by its functional groups: the aromatic ring, the primary amine, and the methylsulfonyl group. The presence of the aromatic ring typically results in a prominent molecular ion peak. whitman.edu General fragmentation pathways for aromatic amines can involve the loss of a hydrogen atom from the amine group (M-1) or the loss of HCN. whitman.edu For aliphatic amines, alpha-cleavage is a dominant pathway, and while this is an aromatic amine, cleavage of bonds adjacent to the functional groups is expected. libretexts.org

The fragmentation pattern would likely involve characteristic losses related to the methylsulfonyl group. Common fragmentation for sulfones includes the loss of the methyl radical (•CH3) followed by the loss of sulfur dioxide (SO2), or the direct loss of the methylsulfonyl radical (•SO2CH3). The fragmentation of the protonated molecule would proceed through established pathways for similar chemical structures. nih.govnih.gov

A plausible fragmentation pathway could include:

Loss of HCl: The hydrochloride salt may first lose hydrogen chloride.

Loss of methyl group: Cleavage of the S-CH3 bond, resulting in a fragment corresponding to [M-CH3]+.

Loss of SO2: Subsequent loss of sulfur dioxide from fragments containing the sulfonyl group.

Cleavage of the C-S bond: Fission of the bond between the benzene ring and the sulfur atom.

The resulting mass spectrum would display a series of peaks, with the base peak often corresponding to the most stable fragment formed, such as the tropylium (B1234903) ion in many benzene derivatives. whitman.edu

| Fragment Ion | Proposed Structure | m/z (Theoretical) | Significance |

|---|---|---|---|

| [M]+• | C7H9NO2S+• | 171.04 | Molecular ion of the free base |

| [M - CH3]+ | C6H6NO2S+ | 156.01 | Loss of a methyl radical from the sulfonyl group |

| [M - SO2]+• | C7H9N+• | 107.07 | Loss of sulfur dioxide |

| [M - CH3SO2]+ | C6H6N+ | 92.05 | Loss of the methylsulfonyl radical |

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. researchgate.netmdpi.com

For this compound, the empirical formula is C7H10ClNO2S. sigmaaldrich.com While multiple combinations of elements could result in a nominal mass of 208, HRMS can differentiate between these possibilities. For instance, instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers can achieve the high resolving power necessary for this task. longdom.orgresearchgate.net By measuring the exact mass of the protonated molecule ([M+H]+) and comparing it to the calculated exact masses of potential formulas, the correct elemental composition can be confidently assigned. This capability is crucial for confirming the identity of the compound and for the structural elucidation of unknown substances. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C7H9NO2S (Free Base) |

| Calculated Exact Mass ([M+H]+) | 172.04832 |

| Required Mass Accuracy (for unambiguous assignment) | < 5 ppm |

X-ray Crystallography

Through single-crystal X-ray diffraction, a beam of X-rays is directed at a crystal of this compound. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com This analysis would reveal the precise geometry of the molecule in the solid state.

Key structural features that would be determined include:

The conformation of the methylsulfonyl group relative to the aniline ring.

The planarity of the benzene ring.

The specific bond lengths and angles of the C-S, S-O, S-C, C-N, and C-C bonds.

The position of the hydrochloride proton, confirming its association with the aniline nitrogen to form an anilinium cation.

This detailed structural information is fundamental for understanding the molecule's physical and chemical properties.

The crystal structure reveals not only the intramolecular details but also the intermolecular forces that govern the crystal packing. rsc.org For this compound, a variety of interactions are expected to play a significant role in the stability of the crystal lattice. mdpi.comnih.gov

π-π Stacking: The aromatic benzene rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The specific geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the crystal.

Analysis of these interactions is crucial for crystal engineering, as they dictate properties like melting point, solubility, and mechanical strength. rsc.org

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including stability, solubility, and melting point, which is of particular importance in the pharmaceutical industry.

A comprehensive polymorphism study on this compound would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify any accessible polymorphic forms. worktribe.com Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) would be used to characterize and differentiate the resulting solid forms. The discovery and characterization of the complete polymorphic landscape are essential for selecting the most stable and suitable form for any application. worktribe.com

Computational Chemistry and Theoretical Studies of 2 Methylsulfonyl Aniline

Disclaimer: Specific computational and theoretical studies for 2-(Methylsulfonyl)aniline (B181356) hydrochloride were not available in the reviewed literature. The following sections provide a detailed overview of standard computational chemistry methodologies, with illustrative data and findings from studies on parent aniline (B41778) and its substituted derivatives. This information serves to demonstrate the application and principles of these theoretical methods to a molecule of this class.

Computational chemistry provides profound insights into the molecular structure, reactivity, and electronic properties of chemical compounds. For a molecule like 2-(Methylsulfonyl)aniline, theoretical studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD), can elucidate characteristics that are difficult to determine experimentally. These methods model the molecule at an atomic level, allowing for the prediction of its behavior and properties.

Applications and Derivatization in Advanced Materials and Specialized Fields

Role as Synthetic Intermediates in Complex Molecule Synthesis

The primary application of 2-(methylsulfonyl)aniline (B181356) is as a precursor in multi-step organic syntheses. Its structure is incorporated into larger, more complex molecules, including various heterocyclic systems that form the core of many functional materials and pharmacologically active compounds.

2-(Methylsulfonyl)aniline serves as a foundational precursor for phenothiazine (B1677639) derivatives. Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that are important components in dyes, antioxidants, and pharmaceuticals. google.com Specifically, the synthesis of 2-(methylsulfonyl)-10H-phenothiazine utilizes intermediates derived from aniline (B41778) structures bearing a methylsulfonyl group. google.comgoogle.com

A patented method for producing 2-(methylsulfonyl)-10H-phenothiazine involves the cyclization of a substituted diphenyl sulfide (B99878), which itself is prepared through a multi-step process. google.com Another patented process for creating 2-substituted phenothiazines lists "methylsulfonyl" as a possible substituent that can be incorporated into the final phenothiazine structure, confirming the role of methylsulfonyl-substituted anilines as viable starting materials in these synthetic routes. google.com These syntheses underscore the importance of the aniline core for building the phenothiazine framework.

Table 1: Key Phenothiazine Derivative from 2-(Methylsulfonyl)aniline Precursors

| Derivative Name | CAS Number | Key Application |

|---|

The amine group of 2-(methylsulfonyl)aniline allows it to act as a key building block in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms and are central to numerous biologically active compounds. The general synthesis of 2-anilinopyrimidines often involves the reaction of a substituted aniline with a pyrimidine core bearing a leaving group, such as a chlorine atom.

The existence of compounds such as 2-methylsulfonyl-N-(pyrimidin-5-ylmethyl)aniline (CAS RN 887415-38-9) confirms that 2-(methylsulfonyl)aniline can be successfully incorporated into pyrimidine-containing structures. nih.gov In this derivative, the aniline nitrogen has formed a bond with a methyl group attached to the pyrimidine ring, demonstrating its utility as a nucleophilic building block for constructing more complex pyrimidine-based molecules.

2-(Methylsulfonyl)aniline is a suitable starting material for the synthesis of thiazolidin-4-one derivatives. The thiazolidin-4-one ring system is a five-membered heterocycle containing both sulfur and nitrogen and is a common scaffold in medicinal chemistry. The most prevalent method for its synthesis is a one-pot, three-component cyclocondensation reaction. nih.gov

This reaction typically involves an aromatic amine (such as 2-(methylsulfonyl)aniline), an aldehyde, and a sulfur-containing carboxylic acid, most commonly thioglycolic acid. nih.gov In this process, the aniline first reacts with the aldehyde to form a Schiff base (imine) intermediate. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, and the carboxylic acid group condenses with the nitrogen atom, leading to the formation of the heterocyclic thiazolidin-4-one ring. The use of an aniline derivative like 2-(methylsulfonyl)aniline would result in a final product bearing the 2-(methylsulfonyl)phenyl group attached to the nitrogen atom at position 3 of the thiazolidinone ring.

Contrary to what the term might suggest, 2-(methylsulfonyl)aniline hydrochloride does not function as a sulfonylating agent. In chemical synthesis, a sulfonylating agent is a compound that introduces a sulfonyl group (–SO₂–) to another molecule, typically via an electrophilic species like a sulfonyl chloride (R-SO₂Cl).

The chemical reactivity of 2-(methylsulfonyl)aniline is dominated by the nucleophilic character of its primary amine (–NH₂) group. This amine group readily reacts with electrophiles. The methylsulfonyl (–SO₂CH₃) group on the aniline ring is a stable, electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but does not participate directly in sulfonylation reactions. Therefore, the compound's utility in synthesis is as a nucleophilic building block that introduces the entire 2-(methylsulfonyl)phenyl moiety into a target molecule, rather than as an agent for transferring a sulfonyl group.

Development of Functional Materials

The unique electronic properties imparted by the sulfone group suggest that derivatives of 2-(methylsulfonyl)aniline could be valuable in the field of materials science, particularly in the development of advanced functional polymers.

While direct applications of this compound in semiconductors are not widely documented, its structure is highly relevant to the field of organic electronics and conducting polymers. Polyaniline (PANI) is one of the most studied organic semiconductor polymers, known for its tunable electrical conductivity. wikipedia.org The properties of PANI and other conducting polymers can be significantly altered by substituting the aniline monomer. mdpi.comresearchgate.net

The incorporation of a strong electron-withdrawing group like methylsulfonyl onto the aniline ring is a known strategy for tuning the electronic and physical properties of polymers. acs.org Research on sulfone-containing conjugated polymers has shown that the sulfone unit can enhance performance in applications like photocatalysis by creating charge-transfer states and increasing interaction with polar media, which is crucial for charge separation and transport. acs.org High-performance sulfone polymers are already used in the semiconductor industry for components that require high thermal stability and chemical resistance. syensqo.comcoherentmarketinsights.comfuturemarketinsights.com

Therefore, 2-(methylsulfonyl)aniline represents a promising monomer for the synthesis of novel polyanilines. Polymerizing this monomer could lead to a functional material with modified electronic properties, such as an altered band gap or enhanced charge carrier mobility, making it a candidate for investigation in organic field-effect transistors (OFETs), sensors, or other organic electronic devices. wikipedia.orgmdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Methylsulfonyl)-10H-phenothiazine |

| 2-methylsulfonyl-N-(pyrimidin-5-ylmethyl)aniline |

| Thiazolidin-4-one |

| Thioglycolic acid |

| Polyaniline (PANI) |

| Polyethersulfone (PESU) |

Advanced Research on Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physical properties. For analogues of 2-(methylsulfonyl)aniline, SAR studies focus on elucidating the effects of modifying different parts of the molecule. These modifications typically involve altering substituents on the aromatic ring, changing the nature of the sulfonyl group, or derivatizing the amino group. nih.govmdpi.com

Key areas of modification and their observed effects in related aniline and sulfonamide structures include:

Aromatic Ring Substitution : The position and electronic nature of substituents on the phenyl ring are critical. Introducing electron-donating or electron-withdrawing groups at various positions can significantly alter the molecule's interaction with biological targets. For example, in a series of 1,5-dihydrobenzo[e] core.ac.ukprimescholars.comoxazepin-2(3H)-ones, moving a sulfonamide substituent from the meta to the ortho or para position confirmed that the meta substitution was optimal for its specific biological activity. mdpi.com

Modification of the Amino Group : The primary amine of the aniline moiety is a key site for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems can lead to profound changes in activity. Studies on 2-anilino triazolopyrimidines showed that increasing the length of an alkyl spacer between the phenyl ring and the nitrogen atom caused a significant loss of antiproliferative activity. nih.gov

Alterations to the Sulfonyl Group : While the methyl group is standard in 2-(methylsulfonyl)aniline, replacing it with larger alkyl chains, aryl groups, or other functionalized moieties can impact properties like solubility, lipophilicity, and binding affinity.

These systematic modifications allow researchers to develop a comprehensive understanding of the pharmacophore or materiophore, guiding the design of more potent and selective analogues. nih.gov

The following table summarizes hypothetical SAR findings for functionalized 2-(methylsulfonyl)aniline analogues based on established principles from related compound classes.

| Modification Site | Substituent Change | Expected Impact on Activity/Property | Rationale |

| Phenyl Ring (Position 4) | H → OCH₃ (Electron-donating) | Potential increase in binding affinity for certain enzymes. | Alters electron density of the ring, potentially enhancing hydrogen bonding or π-π stacking interactions. nih.gov |

| Phenyl Ring (Position 5) | H → Cl (Electron-withdrawing) | May increase potency or alter selectivity. | Modifies the electronic profile and can introduce new halogen bonding interactions. |

| Amino Group | -NH₂ → -NH-CO-CH₃ (Acetylation) | Generally leads to decreased basicity and may alter biological target interaction. | The amide group has different electronic and steric properties compared to the primary amine. |

| Sulfonyl Group | -SO₂CH₃ → -SO₂Ph (Phenylsulfonyl) | Increases lipophilicity and steric bulk. | Could enhance binding through additional hydrophobic interactions but may also introduce steric hindrance. |

The 2-(methylsulfonyl)aniline structure serves as a valuable building block, or scaffold, for the synthesis of more complex molecules with desired functionalities. nih.gov Its utility stems from the presence of a reactive primary amine and a substituted aromatic ring, which can be strategically employed in multi-step syntheses to construct novel molecular architectures. researchgate.net The design process often involves computational modeling to predict how incorporating this moiety will influence the final compound's shape, electronics, and potential interactions with a target.

In medicinal chemistry, the 2-(methylsulfonyl)aniline moiety can be incorporated into larger frameworks to develop inhibitors for specific enzymes, such as kinases. For instance, a 2-substituted aniline pyrimidine scaffold has been identified as a promising starting point for developing dual Mer/c-Met kinase inhibitors. nih.gov The synthesis strategy typically involves reacting the amino group of 2-(methylsulfonyl)aniline with a suitable electrophilic partner, such as a dichlorinated heterocycle, to form a key intermediate. This intermediate can then undergo further reactions to build the final complex molecule. nih.gov

A generalized synthetic approach for creating a novel heterocyclic scaffold is as follows:

Initial Coupling : The amino group of 2-(methylsulfonyl)aniline is reacted with a bifunctional molecule (e.g., 2,4-dichloropyrimidine). This is often an SNAr (nucleophilic aromatic substitution) reaction where the aniline nitrogen displaces one of the chlorine atoms.

Second Coupling/Cyclization : The remaining reactive site on the intermediate is then used to introduce another molecular fragment or to induce an intramolecular cyclization to form a new ring system.

Further Derivatization : The resulting scaffold can be further functionalized to fine-tune its properties.

This modular approach allows for the creation of diverse chemical libraries based on the 2-(methylsulfonyl)aniline core, facilitating the exploration of new chemical space for applications in drug discovery and materials science. researchgate.netmdpi.com

Corrosion Inhibition Studies

Aniline and its derivatives, especially those containing heteroatoms like sulfur, are recognized as effective corrosion inhibitors for various metals in acidic environments. nih.goviaea.org The 2-(methylsulfonyl)aniline molecule is a promising candidate for corrosion inhibition due to its specific structural features: an aromatic ring, a nitrogen atom in the amino group, and sulfur and oxygen atoms in the methylsulfonyl group.

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption can occur through:

Physisorption : Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption : Coordinate-type bonding involving the sharing of lone pair electrons from the nitrogen, sulfur, and oxygen atoms with the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also participate in this interaction. mdpi.com

Studies on related compounds have shown that the presence of both nitrogen and sulfur atoms can have a synergistic effect, significantly enhancing the inhibition efficiency compared to compounds containing only one of these elements. mdpi.com The methylsulfonyl group, being electron-withdrawing, influences the electron density on the nitrogen atom and the aromatic ring, which can modulate the strength of the adsorption process. Research on aniline and its simple derivatives has demonstrated good inhibition effects on the corrosion of mild steel in hydrochloric acid. iaea.org The formation of a protective film has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). iaea.org

The table below presents representative data on the inhibition efficiency of aniline and related sulfur-containing compounds on steel in acidic media, illustrating the potential effectiveness of structures like 2-(methylsulfonyl)aniline.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference Principle |

| Aniline | Mild Steel | 1 M HCl | 0.1 M | ~85% | researchgate.net |

| PTA-2 (Aniline-triazine derivative) | C-steel | 0.25 M H₂SO₄ | 120 ppm | 96.5% | nih.gov |

| Pyrazolone-sulfonamide hybrid | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | ~95% | nih.gov |

| 3-phenethylsulphinyl-5-amino-1H-1,2,4-triazole | Copper | 1% HCl | ≥1.00 mM | ~85% | mdpi.com |

These findings suggest that this compound, by combining the features of an aniline derivative with a sulfur-containing group, is well-suited for applications as an effective corrosion inhibitor.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The structural features of 2-(Methylsulfonyl)aniline (B181356) hydrochloride make it an intriguing candidate for novel catalytic transformations. The presence of C-H bonds on the aromatic ring, activated by the amino and methylsulfonyl groups, offers potential sites for functionalization.

Future research could focus on the development of transition-metal-catalyzed C-H activation and functionalization reactions. nih.govmdpi.comnih.govmdpi.com For instance, palladium-catalyzed C-H arylation could be explored to introduce new aryl groups onto the aniline (B41778) ring, leading to the synthesis of complex molecular architectures. nih.gov Similarly, rhodium and iridium catalysts could be employed for C-H amidation to introduce new nitrogen-containing functionalities. mdpi.com The directing ability of the amino and sulfonyl groups will be a key area of investigation in these transformations.

Furthermore, the aniline moiety itself can be a substrate for catalytic sulfonylation reactions. mdpi.comnih.govnih.govrsc.org Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the sulfonylation of anilines with sulfinate salts, offering a mild and efficient route to synthesize sulfonylated anilines. nih.govnih.govrsc.org Investigating the reactivity of 2-(Methylsulfonyl)aniline hydrochloride in such photocatalytic systems could lead to the development of novel synthetic methodologies.

A summary of potential catalytic transformations is presented in the table below:

| Catalytic Transformation | Potential Catalyst | Target Functionalization |

| C-H Arylation | Palladium (Pd) | Introduction of new aryl groups |

| C-H Amidation | Rhodium (Rh), Iridium (Ir) | Introduction of new amino groups |

| Sulfonylation | Photoredox Catalysts | Further sulfonylation of the aniline ring |

Development of Sustainable Synthetic Methodologies

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable synthetic routes to this compound and its derivatives. chemrxiv.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. rsc.org

One promising area is the exploration of biocatalysis. The use of enzymes, such as nitroreductases, for the synthesis of anilines from nitroaromatic precursors offers a green alternative to traditional chemical methods that often rely on harsh reagents and high temperatures. acs.org Developing a biocatalytic route to 2-(Methylsulfonyl)aniline could significantly reduce the environmental impact of its synthesis.

Another avenue is the development of catalyst-free and solvent-free reaction conditions. For example, catalyst-free sulfonylation of activated alkenes in water has been reported, providing an environmentally friendly method for the synthesis of sulfones. rsc.org Applying similar principles to the synthesis of this compound could lead to more sustainable manufacturing processes. The synthesis of substituted anilines from cyclohexanones using a Pd/C–ethylene (B1197577) system also presents a novel approach. acs.orgbohrium.com

Key aspects of sustainable synthetic methodologies are outlined below:

| Sustainable Approach | Key Features | Potential Application |

| Biocatalysis | Use of enzymes, mild reaction conditions | Synthesis of the aniline core |

| Green Solvents | Use of water or other benign solvents | Reduction of hazardous waste |

| Catalyst-Free Reactions | Avoidance of heavy metal catalysts | Improved environmental profile |

Advanced Spectroscopic Characterization of Excited States

A deeper understanding of the photophysical properties of this compound is crucial for its potential application in areas such as photochemistry and materials science. Advanced spectroscopic techniques can provide valuable insights into the nature of its excited states.

Time-resolved spectroscopy, such as transient absorption and fluorescence up-conversion, can be employed to study the dynamics of the excited states of the molecule. nih.gov These studies can reveal information about the lifetimes of the excited states, intersystem crossing rates, and the pathways of energy dissipation. chemrxiv.org The influence of the methylsulfonyl and amino groups on the electronic transitions can be systematically investigated. aip.org

Computational studies, using methods like time-dependent density functional theory (TD-DFT), can complement experimental investigations by providing theoretical predictions of the electronic absorption and emission spectra, as well as the nature of the molecular orbitals involved in the electronic transitions. aip.org Such studies can help in the interpretation of experimental data and provide a more complete picture of the excited-state behavior of the molecule. The photophysical properties of related N-aryl sulfonamides can also provide a basis for understanding. nih.govrsc.org

| Spectroscopic Technique | Information Obtained |

| Transient Absorption Spectroscopy | Excited-state dynamics, lifetimes |

| Fluorescence Up-conversion | Ultrafast photophysical processes |

| Time-Dependent DFT | Theoretical electronic spectra, molecular orbitals |

Integration of Machine Learning in Predictive Modeling of Reactivity and Properties

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reactivity. nih.govresearchgate.net Integrating these computational tools in the study of this compound can accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound based on their molecular descriptors. nih.govresearchgate.netnih.govresearchgate.net These models can guide the design of new compounds with desired properties while minimizing undesirable side effects.

Machine learning algorithms can also be trained to predict the outcome of chemical reactions, including the catalytic transformations discussed in section 7.1. arxiv.org By analyzing large datasets of reaction data, these models can predict the optimal reaction conditions, such as catalyst, solvent, and temperature, for a given transformation. This can significantly reduce the time and resources required for experimental optimization. Deep learning models, in particular, show promise in predicting a wide range of chemical properties from molecular structures. researchgate.netulster.ac.uk

| Machine Learning Application | Predictive Goal |

| QSAR Modeling | Prediction of biological activity and toxicity |

| Reaction Outcome Prediction | Optimization of synthetic routes |

| Property Prediction | Estimation of physicochemical properties |

Investigation of Solid-State Properties for Material Science Applications

The crystalline nature of this compound suggests its potential for applications in material science. ontosight.ainih.gov The solid-state properties of this compound are governed by a combination of ionic interactions, hydrogen bonding, and van der Waals forces.

Crystal engineering principles can be applied to design and synthesize co-crystals and salts of 2-(Methylsulfonyl)aniline with other molecules to tune its solid-state properties, such as solubility, stability, and melting point. researchgate.nethhu.deusf.edu The ability of the anilinium and chloride ions to participate in hydrogen bonding provides a powerful tool for controlling the supramolecular assembly of these materials.

The investigation of the electronic properties of the solid-state material is also of interest. The solid-state oxidation of aniline hydrochloride is known to produce polyaniline, a conducting polymer. researchgate.net Exploring the polymerization of this compound could lead to the development of new functional polymers with tailored electronic properties. The methylsulfonyl group could influence the packing and electronic coupling in the resulting polymer, potentially leading to new materials for organic electronics.

| Area of Investigation | Potential Application |

| Crystal Engineering | Development of new pharmaceutical co-crystals, materials with tailored properties |

| Solid-State Polymerization | Synthesis of novel conducting polymers |

| Electronic Properties | Materials for organic electronics |

常见问题

(Basic) What synthetic strategies are recommended for preparing 2-(Methylsulfonyl)aniline hydrochloride with high purity?

Answer:

A two-step approach is typically employed:

Sulfonation : Introduce the methylsulfonyl group via reaction of aniline derivatives with methanesulfonyl chloride under controlled pH (e.g., NaHCO3 buffer) to minimize over-sulfonation.

Hydrochloride Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Optimization Tips : Use inert atmospheres to prevent oxidation of the aniline moiety. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

(Advanced) How do electron-withdrawing substituents (e.g., methylsulfonyl) influence the reactivity of aniline derivatives in electrophilic aromatic substitution (EAS)?

Answer:

The methylsulfonyl group (-SO2Me) is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing incoming electrophiles to the meta position. This reduces reactivity in EAS compared to unsubstituted aniline.

Experimental Implications :

- Nitration or halogenation requires harsh conditions (e.g., HNO3/H2SO4 at elevated temperatures).

- Use protecting groups (e.g., acetylation) for ortho/para functionalization .

(Basic) What analytical techniques are critical for characterizing this compound and differentiating it from positional isomers?

Answer:

- Melting Point (MP) Analysis : Compare with literature values (e.g., 227–230°C for 3-methylsulfonyl isomer vs. 243–245°C for 4-methylsulfonyl isomer) .

- NMR Spectroscopy : Distinct aromatic proton splitting patterns (e.g., para-substituted vs. meta-substituted sulfonyl groups).

- HPLC-MS : Use reverse-phase columns (C18) with UV detection at 254 nm for purity assessment and mass confirmation .

(Advanced) How can solvent selection impact the yield and stability of this compound during purification?

Answer:

- Recrystallization Solvents : Ethanol/water mixtures (1:1) yield high-purity crystals due to moderate polarity. Avoid DMSO or DMF, which may co-solubilize impurities .

- Stability Considerations : Store in anhydrous conditions; the hydrochloride salt is hygroscopic and may hydrolyze in aqueous acidic media .

(Advanced) What side reactions are prevalent during the synthesis of sulfonated aniline derivatives, and how are they mitigated?

Answer:

- Oxidation of Aniline : The -NH2 group is prone to oxidation under acidic conditions. Mitigate by using degassed solvents and inert atmospheres.

- Sulfonation Over-Reaction : Control stoichiometry (1:1 molar ratio of aniline to sulfonylating agent) and reaction time. Quench excess sulfonyl chloride with ice-cold NaHCO3 .

- Byproduct Formation : Use Pd/C-catalyzed hydrogenation to reduce nitro intermediates selectively, avoiding reduction of the sulfonyl group .

(Basic) How does the methylsulfonyl group affect the compound’s solubility and formulation in biological assays?

Answer:

- Aqueous Solubility : The hydrochloride salt enhances water solubility (~10 mg/mL at 25°C) compared to the free base.

- Buffer Compatibility : Stable in phosphate-buffered saline (pH 7.4) but may precipitate in high-ionic-strength solutions. Pre-formulate with co-solvents (e.g., 5% DMSO) for in vitro studies .

(Advanced) What strategies improve the scalability of this compound synthesis?

Answer:

- Catalytic Hydrogenation : Replace stoichiometric reducing agents (e.g., Sn/HCl) with 10% Pd/C under H2 pressure for nitro-group reduction, reducing metal waste .

- Continuous Flow Reactors : Enhance mixing and heat transfer during sulfonation steps to minimize side reactions.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .

(Advanced) How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

Answer:

- Key Analogs : Compare with 3- and 4-methylsulfonyl isomers to assess positional effects on bioactivity.

- Functional Group Variations : Introduce halogens (e.g., -F, -Cl) at the 2-position to study electronic effects on target binding.

- Data Interpretation : Use computational tools (e.g., DFT calculations) to correlate substituent effects with experimental IC50 values .

(Basic) What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles.

- Spill Management : Collect solids mechanically (avoid water flushing) and dispose as hazardous waste .

(Advanced) How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。